1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol 1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1408388-16-8
VCID: VC3077498
InChI: InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2
SMILES: C1CN(CC1O)CC2=CC=C(C=C2)Br
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol

1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol

CAS No.: 1408388-16-8

Cat. No.: VC3077498

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol - 1408388-16-8

Specification

CAS No. 1408388-16-8
Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
IUPAC Name 1-[(4-bromophenyl)methyl]pyrrolidin-3-ol
Standard InChI InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2
Standard InChI Key PPZFUFKRHOBDAO-UHFFFAOYSA-N
SMILES C1CN(CC1O)CC2=CC=C(C=C2)Br
Canonical SMILES C1CN(CC1O)CC2=CC=C(C=C2)Br

Introduction

1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This specific compound features a 4-bromophenyl group attached to the pyrrolidine ring via a methylene bridge, and it also contains a hydroxyl group at the 3-position of the pyrrolidine ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis, potentially useful for the preparation of various pharmaceuticals and fine chemicals.

Synthesis and Preparation

The synthesis of 1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol typically involves the reaction of a pyrrolidine derivative with a 4-bromobenzyl halide or its equivalent, followed by the introduction of the hydroxyl group. This can be achieved through various organic synthesis methods, such as nucleophilic substitution reactions or reduction-oxidation sequences.

Applications and Potential Uses

While specific applications of 1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol are not widely documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders or acting as receptor ligands. The presence of the bromophenyl group allows for further modification through cross-coupling reactions, making it a versatile building block in medicinal chemistry.

Safety and Handling

Handling 1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol requires standard laboratory precautions due to its potential reactivity and toxicity. It is advisable to consult safety data sheets (SDS) for specific handling instructions.

Research Findings and Future Directions

Research on 1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol is limited, but studies on similar compounds suggest potential applications in drug discovery. Further research could focus on exploring its reactivity in various organic reactions and assessing its biological activity.

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